[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The piperidine ring can be introduced through various synthetic routes, including cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
[®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
[®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications, including:
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under mild conditions using reagents like oxalyl chloride . This allows for the controlled release of the active amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
[®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid can be compared with other Boc-protected amino acids and piperidine derivatives. Similar compounds include:
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in peptide synthesis.
Piperidine derivatives: Compounds with a piperidine ring structure, which are common in medicinal chemistry and drug development.
The uniqueness of [®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid lies in its combination of the Boc-protected amino group and the piperidine ring, which provides specific reactivity and stability for various applications.
Properties
IUPAC Name |
2-[(3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)10-6-5-7-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVPOXCUEDGPON-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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